1-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound characterized by its unique chemical structure It contains a pyrazole ring substituted with a chlorobenzyl group and a fluorobenzyl group, along with a pyrrole-2,5-dione moiety
Preparation Methods
The synthesis of 1-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves several steps:
Chlorination of 4H-pyrrole: The initial step involves the chlorination of 4H-pyrrole using chlorosulfonic acid and nitrosyl chloride at low temperatures.
Further Chlorination: The intermediate product undergoes further chlorination using chlorosulfonic acid and carbon tetrachloride.
Catalytic Reaction: The chlorinated product is then reacted with titanium dioxide in the presence of titanium tetrachloride as a catalyst at high temperatures to yield the final compound.
Chemical Reactions Analysis
1-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the chlorine or fluorine atoms can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various nucleophiles or electrophiles depending on the desired substitution.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with other similar compounds, such as:
1-(3-CHLORO-4-FLUOROPHENYL)-PYRROLE-2,5-DIONE: This compound has a similar core structure but differs in the substitution pattern on the aromatic ring.
1-(4-CHLORO-3-FLUOROPHENYL)-PYRROLE-2,5-DIONE: Another similar compound with a different substitution pattern.
The uniqueness of 1-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H11ClFN3O2 |
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Molecular Weight |
307.71 g/mol |
IUPAC Name |
1-[4-chloro-1-[(3-fluorophenyl)methyl]pyrazol-3-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H11ClFN3O2/c15-11-8-18(7-9-2-1-3-10(16)6-9)17-14(11)19-12(20)4-5-13(19)21/h1-3,6,8H,4-5,7H2 |
InChI Key |
IJIXHHKYZRRHKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=NN(C=C2Cl)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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